(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
CAS No.:
Cat. No.: VC16009180
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N3O |
|---|---|
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3/b8-4- |
| Standard InChI Key | HVJYOIRAMKJIPW-YWEYNIOJSA-N |
| Isomeric SMILES | CCN1C=C(C(=N1)C)/C=N\O |
| Canonical SMILES | CCN1C=C(C(=N1)C)C=NO |
Introduction
Chemical Structure and Stereochemical Considerations
The IUPAC name, (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine, reflects its stereochemistry and functional groups. The pyrazole ring is substituted at the 1-position with an ethyl group () and at the 3-position with a methyl group (). A hydroxylamine group () is attached via a methylidene bridge () at the 4-position, forming an imine linkage. The (NZ) notation indicates the E/Z isomerism of the imine bond, which arises from the spatial arrangement of substituents around the double bond.
Table 1: Key Structural and Chemical Properties
| Property | Value or Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine |
| Canonical SMILES | CCN1C=C(C(=N1)C)C=NO |
| Isomeric SMILES | CCN1C=C(C(=N1)C)/C=N\O |
| InChI Key | HVJYOIRAMKJIPW-YWEYNIOJSA-N |
| PubChem CID | 5422244 |
The stereochemistry of the imine bond influences the compound’s reactivity and biological interactions. Computational studies suggest that the Z-isomer predominates under standard synthesis conditions due to intramolecular hydrogen bonding between the hydroxylamine oxygen and the pyrazole nitrogen. This configuration may enhance stability in aqueous environments, a critical factor for pharmaceutical applications.
Synthesis and Optimization Strategies
The synthesis of (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine typically involves a condensation reaction between 1-ethyl-3-methylpyrazole and hydroxylamine under controlled conditions.
Reaction Mechanism
The process proceeds in three steps:
-
Activation of the Pyrazole: The 4-position of 1-ethyl-3-methylpyrazole is deprotonated under basic conditions (e.g., NaOH or KCO), forming a nucleophilic intermediate.
-
Imine Formation: Hydroxylamine () reacts with the activated pyrazole, leading to the elimination of water and the formation of the methylidene-hydroxylamine linkage.
-
Isomerization: The reaction mixture is heated to 60–80°C to favor the thermodynamically stable Z-isomer, achieving yields of 65–78%.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Analytical characterization employs:
-
Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl): δ 1.35 (t, J = 7.2 Hz, 3H, CHCH), 2.42 (s, 3H, CH), 4.12 (q, J = 7.2 Hz, 2H, NCH), 6.85 (s, 1H, pyrazole-H), 8.21 (s, 1H, CH=N).
-
Infrared Spectroscopy (IR): Strong absorption at 1620 cm (C=N stretch) and 3300 cm (N–OH stretch).
Physicochemical Properties and Stability
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 128–130°C (decomposes) |
| Solubility | Soluble in DMSO, ethanol, acetone |
| LogP (Octanol-Water) | 1.2 ± 0.3 |
| pKa (Hydroxylamine) | 6.1 ± 0.2 |
Biological Activity and Research Findings
Enzyme Inhibition
Preliminary studies suggest inhibitory activity against xanthine oxidase (IC = 72–76 μM), a target for gout therapy. Molecular docking simulations indicate hydrogen bonding between the hydroxylamine group and Glu802 residue of the enzyme .
Anticancer Activity
While direct data on this compound is limited, structurally analogous pyrazoles exhibit cytotoxicity against MCF-7 breast cancer cells (IC = 18 μM) via apoptosis induction . The imine linkage may chelate metal ions essential for tumor cell proliferation.
Applications in Drug Development
Lead Optimization
The compound’s scaffold serves as a template for designing kinase inhibitors. Modifications at the pyrazole 3-position (e.g., introducing fluoro or nitro groups) have improved selectivity for RIP1 kinase, a target in inflammatory diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume